3-Chloro-1,2-propanediol dilinoleate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C39H67ClO4 |

|---|---|

Molecular Weight |

635.4 g/mol |

IUPAC Name |

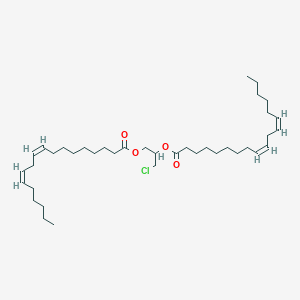

[3-chloro-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate |

InChI |

InChI=1S/C39H67ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11-14,17-20,37H,3-10,15-16,21-36H2,1-2H3/b13-11-,14-12-,19-17-,20-18- |

InChI Key |

DRJDHVCKVJFJLH-MAZCIEHSSA-N |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCC(=O)OCC(CCl)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)OCC(CCl)OC(=O)CCCCCCCC=CCC=CCCCCC |

Origin of Product |

United States |

Foundational & Exploratory

Formation of 3-Chloro-1,2-propanediol Dilinoleate in Vegetable Oils: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the formation mechanism of 3-Chloro-1,2-propanediol (B139630) dilinoleate (3-MCPD dilinoleate), a specific diester within the broader class of 3-MCPD esters. These compounds are process-induced contaminants that primarily form during the high-temperature refining of vegetable oils. Understanding the intricate chemistry behind their formation is crucial for developing effective mitigation strategies and ensuring food safety. This document details the core chemical pathways, highlights key precursors and influencing factors, presents quantitative data, and provides detailed experimental protocols for analysis and further research.

Core Formation Chemistry

The formation of 3-MCPD esters, including 3-MCPD dilinoleate, is a complex process that predominantly occurs during the deodorization step of vegetable oil refining, where oils are subjected to high temperatures (typically >200°C) under vacuum to remove undesirable volatile compounds.[1][2] The fundamental prerequisites for the reaction are the presence of acylglycerol precursors and a source of chlorine.[3][4]

Key Precursors

-

Acylglycerols: The primary precursors for 3-MCPD esters are monoacylglycerols (MAGs), diacylglycerols (DAGs), and to a lesser extent, triacylglycerols (TAGs).[3] DAGs are considered particularly significant precursors, with studies showing that 3-MCPD esters form approximately 2 to 5 times faster from DAGs than from MAGs.[4] For the specific formation of 3-MCPD dilinoleate, the precursor must be a DAG or TAG containing at least two linoleic acid moieties, such as 1,2-dilinolein or 1,3-dilinolein.

-

Chlorine Source: A source of chlorine, either organic or inorganic, is essential for the reaction.[1] This can include naturally present organochlorine compounds in the crude oil or inorganic chlorides like sodium chloride (NaCl).[5][6] The type and concentration of the chlorine donor can significantly influence the rate of formation.[1][5]

Proposed Formation Mechanisms

Several mechanisms have been proposed for the formation of 3-MCPD esters from acylglycerols. The prevailing theories involve the formation of a key intermediate, the cyclic acyloxonium ion.

Mechanism 1: Cyclic Acyloxonium Ion Pathway from Diacylglycerols

This is considered a primary pathway for the formation of 3-MCPD diesters like dilinoleate.

-

Protonation: At high temperatures, an acidic component in the oil (e.g., a free fatty acid) protonates the hydroxyl group of a 1,2-diacylglycerol (e.g., 1,2-dilinolein).

-

Formation of Cyclic Acyloxonium Ion: The protonated hydroxyl group is eliminated as a water molecule. The adjacent ester group's carbonyl oxygen then attacks the resulting carbocation at the sn-3 position, forming a five-membered cyclic acyloxonium ion intermediate.

-

Nucleophilic Attack by Chloride: A chloride ion (Cl⁻) performs a nucleophilic attack on one of the carbon atoms of the cyclic intermediate. This attack opens the ring and results in the formation of the 3-chloro-1,2-propanediol diester.

A similar pathway can occur with a 1,3-diacylglycerol, proceeding through a six-membered cyclic acyloxonium ion intermediate to form a 2-MCPD ester, which can then isomerize to the more stable 3-MCPD ester.

Mechanism 2: Free Radical Pathway

Research has also suggested a free radical-mediated mechanism, particularly involving cyclic acyloxonium free radical intermediates formed from mono-, di-, or triacylglycerols. This pathway is supported by evidence that antioxidants can inhibit the formation of 3-MCPD esters.

Mechanism 3: Glycidyl (B131873) Ester Intermediate Pathway

Glycidyl esters (GEs) are another class of processing contaminants formed at high temperatures, often from the intramolecular elimination of a fatty acid from a DAG.[7] It has been demonstrated that GEs can act as intermediates in the formation of 3-MCPD esters. The epoxy ring of the glycidyl ester can be opened by a nucleophilic attack from a chloride ion, yielding a 3-MCPD ester.[5]

Below is a diagram illustrating the primary formation pathway from a diacylglycerol.

Caption: Primary formation pathway of 3-MCPD Dilinoleate via a cyclic acyloxonium ion.

Quantitative Data on Formation

The formation of 3-MCPD esters is influenced by several quantifiable factors. The following tables summarize key data from various studies.

Table 1: Influence of Precursors and Process Parameters on 3-MCPD Ester Formation

| Parameter | Condition | Result | Reference |

| Precursor Type | Comparison of Mono- vs. Diacylglycerols | 3-MCPD esters form 2-5 times faster from diacylglycerols (DAGs). | [4] |

| DAG Content | 4% DAG content in oil at 220°C | Resulted in 2.268 mg/kg of 3-MCPD esters. | [3] |

| Chloride Source | Addition of NaCl to palm oil model | Increased 3-MCPDE formation by 33% compared to control. | [6] |

| Chloride Source | Heating diolein with tetrabutylammonium (B224687) chloride (TBAC) | Conversion ratio of chloride to 3-MCPD ester was 2-8%. | [5] |

| Temperature | Heating oil model from 180°C to 260°C | Formation of 3-MCPD esters increased significantly with temperature, peaking at 220°C in one study. | [8] |

| Heating Time | Heating oil model at a constant temperature | 3-MCPD ester levels increased with time, with maximum values reached in 1-1.5 hours at a given deodorizing temperature. | [1][8] |

| pH / Acidity | Heating oil model at varying pH | Highest level of 3-MCPD esters (2925.3 µg/kg) was observed at pH 4.0. | [8] |

| Metal Ions | Presence of Fe³⁺ in oil model | Significantly promoted the formation of 3-MCPD esters. | [8][9] |

Table 2: Calculated Energy Barriers for 3-MCPD Diester Formation

This table presents the calculated activation energy barriers for the formation of different 3-MCPD diesters via a direct nucleophilic substitution reaction, indicating that the formation is an endothermic process favored by high temperatures.

| 3-MCPD Diester | Energy Barrier (kJ/mol) | Implication | Reference |

| Dipalmitin | 74.261 | Higher energy required compared to unsaturated esters. | [3] |

| Diolein | 66.017 | Intermediate energy requirement. | [3] |

| Dilinolein | 59.856 | Lowest energy barrier, suggesting faster formation. | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of 3-MCPD dilinoleate formation.

Lab-Scale Simulation of Deodorization for Mechanism Studies

This protocol describes a typical laboratory setup to investigate the impact of various parameters on 3-MCPD ester formation under simulated refining conditions.

Objective: To quantify the formation of 3-MCPD esters from specific precursors under controlled temperature, time, and atmosphere.

Materials & Equipment:

-

Refined, bleached, and deodorized (RBD) oil with low intrinsic 3-MCPD ester content (as base oil)

-

Precursors: 1,2-Dilinolein (or other specific DAG), chlorine source (e.g., NaCl, FeCl₃)

-

Internal Standard: Deuterated 3-MCPD diester (e.g., 3-MCPD-d5-dipalmitin)

-

Round-bottom flask or similar reaction vessel

-

Heating mantle with temperature controller and magnetic stirrer

-

Vacuum pump and nitrogen gas line

-

Condenser/cold trap

-

Analytical balance, glassware, syringes

Procedure:

-

Sample Preparation: Weigh a precise amount of the base oil (e.g., 50 g) into the reaction vessel.

-

Spiking Precursors: Add a known concentration of the diacylglycerol precursor (e.g., 1-5% w/w) and the chlorine source (e.g., 10-100 mg/kg).

-

Spiking Internal Standard: Add a known amount of the deuterated internal standard for accurate quantification.

-

Reaction Setup: Assemble the reaction apparatus. The vessel is placed in the heating mantle on a stirrer. Connect the vessel to the vacuum line via a condenser to collect any volatile compounds.

-

Inerting: Flush the system with nitrogen gas for 5-10 minutes to remove oxygen.

-

Heating and Reaction:

-

Start the vacuum pump to achieve a low pressure (e.g., <5 mbar).

-

Begin heating the oil to the target deodorization temperature (e.g., 220°C, 240°C, 260°C) while stirring.

-

Start timing once the target temperature is reached.

-

-

Sampling: At predetermined time intervals (e.g., 0, 30, 60, 90, 120 minutes), carefully take an aliquot of the oil (e.g., 1 g) for analysis.

-

Quenching: Immediately cool the collected samples on ice to stop the reaction.

-

Analysis: Analyze the samples for 3-MCPD ester content using the analytical protocol described in Section 3.2.

The following diagram illustrates the experimental workflow.

Caption: Workflow for simulating 3-MCPD ester formation in a laboratory setting.

Analytical Determination of 3-MCPD Esters (Indirect Method based on AOCS Cd 29c-13)

This protocol outlines the steps for the indirect analysis of total 3-MCPD esters, where the esters are hydrolyzed to free 3-MCPD, which is then derivatized and quantified by Gas Chromatography-Mass Spectrometry (GC-MS). This is a differential method that also allows for the calculation of glycidyl esters.

Principle: The method consists of two parallel assays (Assay A and Assay B). In Assay B, alkaline-catalyzed alcoholysis releases 3-MCPD from its esters. In Assay A, the reaction is stopped with an acidified chloride solution, which converts any glycidol (B123203) released from glycidyl esters into additional 3-MCPD. The difference between the two assays allows for the calculation of the original glycidyl ester content, while Assay B provides the 3-MCPD ester content.[10][11]

Materials & Reagents:

-

Oil sample

-

Internal Standard: 3-MCPD-d5 diester solution

-

Solvents: tert-Butyl methyl ether (TBME), Hexane, Diethyl ether, Ethyl acetate (B1210297), Iso-octane (all GC grade)

-

Reagents: Sodium methoxide (B1231860) in methanol (B129727) (NaOCH₃), Acidified Sodium Chloride (NaCl) solution, Acidified Sodium Bromide (NaBr) solution, Anhydrous Sodium Sulfate (Na₂SO₄), Phenylboronic acid (PBA) solution

-

Vortex mixer, centrifuge, nitrogen evaporator, GC-MS system

Procedure:

-

Sample Preparation (in duplicate for Assay A and B):

-

Weigh approx. 100 mg of the oil sample into a screw-cap test tube.

-

Add 100 µL of the internal standard working solution.

-

Add 100 µL of TBME and vortex to dissolve the oil.

-

-

Alkaline Transesterification:

-

Add 2.0 mL of NaOCH₃ solution to the tube.

-

Cap tightly and vortex vigorously for 1 minute.

-

Let the reaction proceed at room temperature for a precise time (typically 3.5-5 minutes).[11]

-

-

Stopping the Reaction:

-

For Assay A: Add 600 µL of acidified NaCl solution to stop the reaction and convert glycidol to 3-MCPD.

-

For Assay B: Add 600 µL of acidified NaBr solution to stop the reaction without converting glycidol.

-

-

Extraction (Fatty Acid Methyl Ester Removal):

-

Add 600 µL of hexane, vortex, and remove the upper organic phase. Repeat this step.

-

-

Extraction (Analyte):

-

Extract the remaining aqueous phase three times with 600 µL of a diethyl ether:ethyl acetate (6:4) mixture.

-

Combine the organic extracts in a new vial.

-

-

Drying and Derivatization:

-

Add anhydrous Na₂SO₄ to the combined extract to remove residual water.

-

Transfer the dried extract to a clean vial and add 20 µL of the PBA solution.

-

-

Final Preparation for GC-MS:

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 500 µL of iso-octane. The sample is now ready for injection.[11]

-

-

GC-MS Analysis:

-

Column: Typically a mid-polarity column (e.g., DB-5ms or equivalent).

-

Injection: Splitless injection of 1 µL.

-

Oven Program: Example program: Start at 60°C (hold 3 min), ramp at 15°C/min to 300°C (hold 8 min).[7]

-

MS Detection: Operate in Selected Ion Monitoring (SIM) mode.

-

The analytical workflow is visualized below.

Caption: Workflow for the indirect analysis of 3-MCPD esters via a differential method.

References

- 1. A summary of 2-, 3-MCPD esters and glycidyl ester occurrence during frying and baking processes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Revisit to the Formation and Mitigation of 3-Chloropropane-1,2-Diol in Palm Oil Production - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. library.aocs.org [library.aocs.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. fediol.eu [fediol.eu]

- 11. shimadzu.com [shimadzu.com]

An In-depth Technical Guide to 3-Chloro-1,2-propanediol Dilinoleate: Structure, Properties, and Analytical Considerations

Disclaimer: Direct experimental data for 3-Chloro-1,2-propanediol (B139630) dilinoleate is limited in publicly available scientific literature. This guide provides a comprehensive overview based on the known properties of its constituent parts: 3-chloro-1,2-propanediol (3-MCPD) and linoleic acid, as well as data from closely related 3-MCPD fatty acid esters, such as 3-MCPD dipalmitate. This information is intended for researchers, scientists, and drug development professionals.

Introduction

3-Chloro-1,2-propanediol (3-MCPD) and its fatty acid esters are process-induced chemical contaminants that are formed in heat-processed, fat-containing foods, particularly during the refining of edible oils.[1][2] These compounds have garnered significant attention from the scientific community and regulatory bodies due to their potential adverse health effects.[2][3] 3-MCPD dilinoleate is a specific diester of 3-MCPD where the hydroxyl groups at positions 1 and 2 of the propanediol (B1597323) backbone are esterified with linoleic acid, a polyunsaturated omega-6 fatty acid.

This technical guide aims to provide a detailed understanding of the chemical structure, physicochemical properties, metabolic pathways, and analytical methodologies relevant to 3-Chloro-1,2-propanediol dilinoleate. Given the scarcity of data for this specific diester, information is largely inferred from studies on the parent compound, 3-MCPD, and other fatty acid esters of 3-MCPD.

Chemical Structure and Properties

The chemical structure of this compound consists of a central 3-chloropropane-1,2-diol moiety with two linoleic acid molecules attached via ester linkages.

Physicochemical Properties

Table 1: Physicochemical Properties of 3-Chloro-1,2-propanediol (3-MCPD)

| Property | Value |

| Molecular Formula | C₃H₇ClO₂ |

| Molecular Weight | 110.54 g/mol |

| Boiling Point | 213 °C |

| Melting Point | -40 °C |

| Density | 1.322 g/mL at 25 °C |

| Refractive Index | 1.480 |

| Solubility | Soluble in water, diethyl ether, and alcohol |

| Vapor Pressure | 0.04 mmHg at 25 °C |

Table 2: Physicochemical Properties of 3-Chloro-1,2-propanediol Dipalmitate

| Property | Value |

| Molecular Formula | C₃₅H₆₇ClO₄ |

| Molecular Weight | 587.36 g/mol |

Experimental Protocols

The analysis of 3-MCPD esters in food matrices is a complex process that typically involves indirect methods. These methods focus on the hydrolysis of the esters to free 3-MCPD, which is then derivatized and quantified.

Key Experimental Protocol: Indirect Analysis of 3-MCPD Esters in Edible Oils by GC-MS

This protocol is a generalized representation of methods like the AOCS Official Methods Cd 29a-13, Cd 29b-13, and Cd 29c-13.

1. Sample Preparation and Hydrolysis:

- A known amount of the oil sample is weighed into a reaction vessel.

- An internal standard, such as 3-MCPD-d5, is added.

- The sample is subjected to alkaline or acidic transesterification to cleave the fatty acid esters and release free 3-MCPD. For instance, using a solution of sodium methoxide (B1231860) in methanol.

2. Neutralization and Extraction:

- The reaction is stopped and neutralized, often with an acidic solution.

- The fatty acid methyl esters (FAMEs) are removed by extraction with a non-polar solvent like hexane.

- The free 3-MCPD in the aqueous layer is then extracted.

3. Derivatization:

- The extracted 3-MCPD is derivatized to make it volatile for gas chromatography. A common derivatizing agent is phenylboronic acid (PBA), which reacts with the diol to form a cyclic ester.

4. GC-MS Analysis:

- The derivatized sample is injected into a gas chromatograph coupled with a mass spectrometer (GC-MS).

- Separation is achieved on a suitable capillary column.

- The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect and quantify the characteristic ions of the derivatized 3-MCPD and the internal standard.

5. Quantification:

- The concentration of 3-MCPD in the original sample is calculated based on the ratio of the peak area of the analyte to that of the internal standard, using a calibration curve.

Mandatory Visualizations

Chemical Structure

References

Navigating the Labyrinth of 3-Chloro-1,2-propanediol Dilinoleate in Refined Edible Oils: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-chloro-1,2-propanediol (B139630) dilinoleate (a specific type of 3-MCPD ester) and related compounds in refined edible oils. These process contaminants, formed during high-temperature refining, have garnered significant attention due to potential health concerns. This document delves into their formation, occurrence, toxicological assessment, analytical methodologies, and mitigation strategies, presenting data in a structured format for clear comprehension and comparative analysis.

Formation and Occurrence of 3-MCPD Esters

3-monochloropropane-1,2-diol (3-MCPD) esters, including 3-MCPD dilinoleate, are not present in crude vegetable oils but are formed during the refining process, particularly during the deodorization step, which involves heating oils to high temperatures (above 180-200°C).[1][2] The primary precursors for the formation of 3-MCPD esters are acylglycerols (diacylglycerols and monoacylglycerols) and chlorine-containing compounds.[2][3] Glycidyl (B131873) esters (GEs) are another class of process contaminants that are often formed alongside 3-MCPD esters.[1]

The highest concentrations of these contaminants are typically found in refined palm oil and its fractions, though they are present in most refined vegetable oils.[4][5][6] Unrefined oils generally contain negligible or no detectable levels of 3-MCPD esters.[7]

Table 1: Occurrence of 3-MCPD Esters and Glycidyl Esters in Various Edible Oils

| Oil Type | 3-MCPD Ester Concentration (mg/kg) | Glycidyl Ester Concentration (mg/kg) | Reference(s) |

| Refined Palm Oil/Olein | 0.005 - 7.2 | [6] | |

| 2.29 - 4.10 | - | [8] | |

| Mean: 1.152 | Mean: 0.824 | [9] | |

| Refined Sunflower Oil | 0.1 - 2.1 | 0.1 - 0.90 | [10] |

| Refined Hazelnut Oil | 0.06 - 2.12 | 0.54 - 2.63 | [10][11] |

| Refined Riviera Olive Oil | 0.16 - 1.69 | 0.19 - 3.53 | [10][11] |

| Margarines (Oil Phase) | 0.17 - 1.17 | 0.41 - 3.83 | [10][11] |

| Shortenings (Oil Phase) | 0.12 - 0.68 | 1.98 - 6.46 | [10] |

| Unrefined Oils | [6] |

LOQ: Limit of Quantification

Toxicological Profile and Health Implications

Upon ingestion, 3-MCPD esters are largely hydrolyzed in the gastrointestinal tract, releasing free 3-MCPD.[1][12] Toxicological studies on 3-MCPD have indicated potential adverse effects on the kidneys and male reproductive organs.[5][13] The International Agency for Research on Cancer (IARC) has classified 3-MCPD as "possibly carcinogenic to humans" (Group 2B).[5] Glycidol (B123203), released from glycidyl esters, is considered "probably carcinogenic to humans" (Group 2A).[5][14]

Regulatory bodies have established tolerable daily intake (TDI) levels for 3-MCPD to protect consumers.

Table 2: Toxicological Reference Values for 3-MCPD

| Issuing Body | Reference Value | Value (µg/kg body weight/day) | Notes | Reference(s) |

| EFSA (2016) | Tolerable Daily Intake (TDI) | 0.8 | Based on renal tubular hyperplasia in rats. | [4][15] |

| EFSA (2018 Update) | Tolerable Daily Intake (TDI) | 2.0 | Updated using a revised benchmark dose modeling approach. | [16] |

| JECFA | Provisional Maximum Tolerable Daily Intake (PMTDI) | 4.0 | For 3-MCPD and its esters, singly or in combination. | [17] |

EFSA: European Food Safety Authority; JECFA: Joint FAO/WHO Expert Committee on Food Additives

Analytical Methodologies for Quantification

The analysis of 3-MCPD esters is complex due to the variety of fatty acid esters present. Methodologies are broadly categorized as indirect or direct.

-

Indirect Methods: These are the most common approaches for routine analysis.[18] They involve the hydrolysis of the esters to free 3-MCPD, followed by derivatization and quantification using Gas Chromatography-Mass Spectrometry (GC-MS).[7] Several official indirect methods exist, such as AOCS Official Methods Cd 29a-13, Cd 29b-13, and Cd 29c-13.[18]

-

Direct Methods: These methods quantify the intact 3-MCPD esters using Liquid Chromatography-Mass Spectrometry (LC-MS).[19] While faster and avoiding artifact formation, they are more complex due to the large number of different ester compounds.[19]

Experimental Protocol: AOCS Official Method Cd 29c-13 (Principle)

This method is an example of an indirect analysis based on fast alkaline-catalyzed release of 3-MCPD and glycidol.

-

Sample Preparation: A known amount of the oil sample is weighed.

-

Internal Standard Addition: A deuterated internal standard (e.g., 3-MCPD-d5) is added to the sample for accurate quantification.

-

Alkaline-Catalyzed Transesterification: The sample is treated with a methanolic solution of sodium hydroxide (B78521) to release 3-MCPD and convert glycidyl esters to 3-MCPD.

-

Neutralization and Extraction: The reaction is stopped by adding an acidic salt solution. The free 3-MCPD is then extracted into an organic solvent.

-

Derivatization: The extracted 3-MCPD is derivatized, commonly with phenylboronic acid (PBA), to make it volatile for GC analysis.

-

GC-MS Analysis: The derivatized sample is injected into a GC-MS system. The 3-MCPD-PBA derivative is separated on a capillary column and detected by the mass spectrometer in selected ion monitoring (SIM) mode for quantification.[8]

Mitigation Strategies in Oil Refining

Significant efforts have been made by the food industry to reduce the levels of 3-MCPD esters in refined oils. Mitigation strategies focus on controlling the precursors and optimizing the refining process. The Codex Alimentarius Commission has adopted a Code of Practice (COP) to guide these efforts.[1][20]

Table 3: Effectiveness of Mitigation Strategies for 3-MCPD and Glycidyl Esters

| Mitigation Strategy | Process Step | % Reduction of 3-MCPD Esters | % Reduction of Glycidyl Esters | Reference(s) |

| Water Degumming | Degumming | 84% | 26% | [21] |

| Neutralization | Refining | 81% | 84% | [21] |

| Bleaching with Synthetic Magnesium Silicate | Bleaching | 67% | - | [21] |

| Optimized Deodorization (e.g., double deodorization, longer time) | Deodorization | up to 82% | up to 78% | [21] |

| Post-refining Treatment with Calcinated Zeolite | Post-refining | 19% | 77% | [21] |

| Water Washing of Crude Oil | Pre-refining | 19-22% | 7-11% | [22] |

| Chemical Refining Combination (Neutralization, washing, reduced deodorization temp.) | Full Refining | 52% | 73% | [23] |

Visualized Pathways and Workflows

Formation Pathway of 3-MCPD Esters

References

- 1. palmoilis.mpob.gov.my [palmoilis.mpob.gov.my]

- 2. fao.org [fao.org]

- 3. researchgate.net [researchgate.net]

- 4. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]

- 5. 3-Monochloropropane-1,2-diol (MCPD) Esters and Glycidyl Esters | FDA [fda.gov]

- 6. Occurrence of 3-MCPD and glycidyl esters in edible oils in the United States - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. gcms.cz [gcms.cz]

- 8. mjas.analis.com.my [mjas.analis.com.my]

- 9. Occurrence and Dietary Exposure of 3-MCPD Esters and Glycidyl Esters in Domestically and Commercially Prepared Food in Singapore - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 3-MCPD and glycidol levels in edible oils and fats obtained from local markets in Türkiye [grasasyaceites.revistas.csic.es]

- 11. researchgate.net [researchgate.net]

- 12. Esters of 3-chloro-1,2-propanediol (3-MCPD) in vegetable oils: significance in the formation of 3-MCPD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Toxicology of 3-monochloropropane-1,2-diol and its esters: a narrative review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. food.gov.uk [food.gov.uk]

- 16. EFSA increases safe levels for contaminant 3-MCPD [foodnavigator.com]

- 17. 3-monochloropropane diol (3-MCPD), 3-MCPD esters and glycidyl esters | Institute of Food Science and Technology [ifst.org]

- 18. Determination of glycidyl esters and 3-MCPD esters in edible oils by sample pretreatment with the combination of lipase hydrolysis and modified QuEChERS for GC-MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. fediol.eu [fediol.eu]

- 20. Codex adopts code of practice to reduce exposure to contaminants in refined oils | CODEXALIMENTARIUS [fao.org]

- 21. Mitigation Strategies for the Reduction of 2- and 3-MCPD Esters and Glycidyl Esters in the Vegetable Oil Processing Industry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. The Trend in Mitigation Strategies of 3-Monochloropropane-1,2-diol and Glycidyl Esters in Edible Vegetable Oils: Today and Tomorrow - PMC [pmc.ncbi.nlm.nih.gov]

- 23. edepot.wur.nl [edepot.wur.nl]

An In-depth Technical Guide to the Toxicological Significance of 3-Chloro-1,2-propanediol Dilinoleate

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-1,2-propanediol (3-MCPD) and its fatty acid esters are process-induced chemical contaminants found in a variety of thermally treated foods, particularly refined vegetable oils. 3-Chloro-1,2-propanediol dilinoleate is a specific diester of 3-MCPD and linoleic acid. The toxicological significance of these compounds stems from their hydrolysis in the gastrointestinal tract, which releases free 3-MCPD, a substance with known toxic properties. This technical guide provides a comprehensive overview of the current scientific understanding of the toxicology of 3-MCPD esters, with a focus on providing quantitative data, detailed experimental protocols, and insights into the molecular mechanisms of toxicity.

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

The toxicokinetics of 3-MCPD esters are central to understanding their potential health risks. Following oral ingestion, these esters undergo enzymatic hydrolysis in the gastrointestinal tract, primarily mediated by lipases, to yield free 3-MCPD and the corresponding fatty acids.

-

Absorption: Free 3-MCPD is readily absorbed from the gastrointestinal tract.

-

Distribution: Once absorbed, 3-MCPD is distributed throughout the body.

-

Metabolism: The metabolism of 3-MCPD is complex and involves several pathways. A primary pathway is the oxidation of 3-MCPD to β-chlorolactic acid, which can be further metabolized. Another important metabolic route is conjugation with glutathione, leading to the formation of mercapturic acid derivatives that are excreted in the urine.

-

Excretion: The metabolites of 3-MCPD are primarily excreted via the urine.

Toxicology

The toxicity of 3-MCPD esters is largely attributed to the effects of the liberated 3-MCPD. The primary target organs for 3-MCPD toxicity are the kidneys and the male reproductive system.

Acute Toxicity

Acute toxicity studies in rodents have established the median lethal dose (LD50) for various 3-MCPD esters.

Sub-chronic and Chronic Toxicity

Repeated exposure to 3-MCPD and its esters has been shown to cause adverse effects in animal studies, with the kidneys being a primary target. Histopathological changes observed include renal tubular hyperplasia.

Genotoxicity

While some in vitro studies have shown evidence of genotoxicity for 3-MCPD, the majority of in vivo studies have concluded that 3-MCPD is not genotoxic. The genotoxic potential observed in some in vitro tests could not be reproduced in vivo.[1]

Carcinogenicity

The International Agency for Research on Cancer (IARC) has classified 3-MCPD as a "possible human carcinogen" (Group 2B).[2] This classification is based on sufficient evidence of carcinogenicity in experimental animals. Long-term carcinogenicity studies in rats have shown that 3-MCPD can induce tumors in the kidneys and testes.[3]

Reproductive and Developmental Toxicity

3-MCPD has been shown to have adverse effects on the male reproductive system, leading to reduced fertility in rats. These effects are characterized by a decrease in sperm motility and count, as well as histopathological changes in the testes and epididymis.

Quantitative Toxicology Data Summary

The following table summarizes key quantitative toxicological data for 3-MCPD and its esters.

| Compound | Test | Species | Route | Value | Units | Reference |

| 3-MCPD 1-monopalmitate | LD50 | Mouse | Oral | 2676.81 | mg/kg bw | [4] |

| 3-MCPD 1-monostearate | LD50 | Mouse | Oral | 2973.8 | mg/kg bw | [4] |

| 3-MCPD 1-monooleate | LD50 | Mouse | Oral | 2081.4 | mg/kg bw | [4] |

| 3-MCPD 1-monolinoleate | LD50 | Mouse | Oral | 2033.1 | mg/kg bw | [4] |

| 3-MCPD dipalmitate | LD50 | Mouse | Oral | >5000 | mg/kg bw | [4] |

| 3-MCPD | NOAEL (90-day) | Rat | Oral | 7.37 | mg/kg bw/day | |

| 3-MCPD palmitate diester (CDP) | NOAEL (13-week) | Rat | Gavage | 14 | mg/kg bw/day | [5] |

| 3-MCPD palmitate monoester (CMP) | NOAEL (13-week) | Rat | Gavage | 8 | mg/kg bw/day | [5] |

| 3-MCPD oleate (B1233923) diester (CDO) | NOAEL (13-week) | Rat | Gavage | 15 | mg/kg bw/day | [5] |

Mechanism of Toxicity

The toxicity of 3-MCPD is believed to be mediated by its metabolites, which can lead to cellular damage through various mechanisms, including the disruption of cellular energy metabolism and the induction of oxidative stress and programmed cell death.

Metabolic Activation and Signaling Pathways in Renal Toxicity

In vivo studies suggest that the renal and reproductive toxicity of 3-MCPD is mediated by toxic metabolites that lead to the inhibition of glycolysis and subsequent energy depletion.[6] Two key signaling pathways have been implicated in 3-MCPD-induced renal toxicity: the JNK/p53 pathway leading to apoptosis and the RIPK1/RIPK3/MLKL pathway mediating necroptosis.

3-MCPD esters can activate the JNK signaling pathway, which in turn phosphorylates and activates the tumor suppressor protein p53.[7] Activated p53 can then induce apoptosis (programmed cell death) in renal tubular cells by modulating the expression of pro- and anti-apoptotic proteins of the Bcl-2 family.

3-MCPD esters can also induce necroptosis, a form of programmed necrosis, in renal cells. This is mediated by the activation of the RIPK1/RIPK3/MLKL signaling pathway.[7] This pathway is initiated by the activation of Receptor-Interacting Protein Kinase 1 (RIPK1), which then recruits and phosphorylates RIPK3. Activated RIPK3 subsequently phosphorylates Mixed Lineage Kinase Domain-Like protein (MLKL), leading to its oligomerization and translocation to the plasma membrane, where it forms pores, causing cell lysis and inflammation.

Experimental Protocols

In Vivo Genotoxicity Study: Micronucleus Test in Rats

This protocol is based on studies investigating the in vivo genotoxicity of 3-MCPD.[2][8]

-

Test System: Male rats (e.g., Crl:HanWist).

-

Dose Administration: 3-MCPD is administered by oral gavage. Dose levels are determined based on a preliminary dose-range finding study to establish the maximum tolerated dose. Example doses: 0 (vehicle control), 15, 30, and 60 mg/kg body weight per day for two consecutive days.[1]

-

Positive Control: A known mutagen, such as cyclophosphamide, is administered to a separate group of animals.

-

Sample Collection: Bone marrow is collected 24 hours after the final dose.

-

Slide Preparation and Analysis: Bone marrow smears are prepared, fixed, and stained (e.g., with acridine (B1665455) orange). A minimum of 2000 polychromatic erythrocytes (PCEs) per animal are scored for the presence of micronuclei. The ratio of PCEs to normochromatic erythrocytes (NCEs) is also determined to assess bone marrow toxicity.

-

Data Analysis: Statistical analysis is performed to compare the frequency of micronucleated PCEs in the treated groups to the vehicle control group.

Analytical Methods for the Determination of 3-MCPD Esters

Several official methods are available for the analysis of 3-MCPD esters in edible oils and fats. These are typically indirect methods that involve the cleavage of the esters to free 3-MCPD, followed by derivatization and gas chromatography-mass spectrometry (GC-MS) analysis.

-

Principle: Glycidyl (B131873) esters are converted to 3-monobromopropanediol (3-MBPD) monoesters. Then, 3-MBPD esters and 3-MCPD esters are converted to their free forms by acid-catalyzed transesterification. The resulting diols are derivatized with phenylboronic acid prior to GC-MS analysis.[9][10]

-

Procedure Outline:

-

A known amount of the oil sample is weighed.

-

Isotopically labeled internal standards are added.

-

Glycidyl esters are converted to 3-MBPD monoesters using an acidic solution containing a bromide salt.

-

Acidic transesterification is performed to release free 3-MCPD and 3-MBPD.

-

The fatty acid methyl esters are extracted and discarded.

-

The remaining diols are derivatized with phenylboronic acid.

-

The derivatized compounds are analyzed by GC-MS.

-

-

Principle: This method uses a slow alkaline-catalyzed transesterification to release 3-MCPD and glycidol (B123203) from their esters. Glycidol is then converted to 3-MBPD. The diols are subsequently derivatized and analyzed by GC-MS.[11][12]

-

Procedure Outline:

-

The oil sample is treated with an alkaline solution to cleave the esters.

-

The released glycidol is converted to 3-MBPD.

-

The free diols are extracted and derivatized with phenylboronic acid.

-

The derivatives are quantified by GC-MS.

-

-

Principle: This is a rapid method based on a fast alkaline-catalyzed release of 3-MCPD and glycidol. It consists of two parallel assays. Assay A determines the sum of 3-MCPD and glycidol (as induced 3-MCPD). Assay B determines only the 3-MCPD content. The glycidol content is calculated by the difference between the results of Assay A and Assay B.[13]

-

Procedure Outline:

-

Assay A: The sample is treated with an alkaline reagent, and the released glycidol is converted to 3-MCPD. The total 3-MCPD is then derivatized and analyzed.

-

Assay B: The sample is treated with a chloride-free alkaline reagent to release only the 3-MCPD, which is then derivatized and analyzed.

-

The glycidyl ester content is calculated from the difference between the two measurements.

-

Conclusion

This compound and other 3-MCPD esters are significant food processing contaminants due to their potential to release toxic free 3-MCPD upon digestion. The primary toxicological concerns are nephrotoxicity and male reproductive toxicity, with evidence suggesting a non-genotoxic mechanism of carcinogenicity. The molecular mechanisms of toxicity are beginning to be elucidated, with key roles identified for signaling pathways that regulate apoptosis and necroptosis in target cells. Standardized analytical methods are available for the monitoring of these contaminants in food products. Further research is warranted to fully characterize the long-term health effects of exposure to the wide array of 3-MCPD esters found in the food supply and to develop effective mitigation strategies.

References

- 1. fda.gov [fda.gov]

- 2. ISO 18363-2:2018 - متجر المواصفات - Ministry of Industry & Commerce - Kingdom of Bahrain [bsmd.moic.gov.bh]

- 3. Carcinogenicity study of 3-monochloropropane-1,2-diol in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. standards.iteh.ai [standards.iteh.ai]

- 5. A 13-week repeated dose study of three 3-monochloropropane-1,2-diol fatty acid esters in F344 rats | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. fssai.gov.in [fssai.gov.in]

- 9. newfoodmagazine.com [newfoodmagazine.com]

- 10. nqacdublin.com [nqacdublin.com]

- 11. researchgate.net [researchgate.net]

- 12. cdn.standards.iteh.ai [cdn.standards.iteh.ai]

- 13. fediol.eu [fediol.eu]

Precursors of 3-Chloro-1,2-propanediol Dilinoleate in Food Processing: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the precursors and formation mechanisms of 3-chloro-1,2-propanediol (B139630) (3-MCPD) esters, including 3-MCPD dilinoleate, during food processing. It offers a comprehensive overview of the key factors influencing their formation, analytical methodologies for their detection, and strategies for their mitigation.

Introduction to 3-MCPD Esters

3-Monochloropropane-1,2-diol (3-MCPD) and its fatty acid esters are process-induced chemical contaminants found in a variety of foods, particularly in refined edible oils.[1][2][3] These compounds are formed at high temperatures during food processing, most notably in the deodorization step of oil refining.[1][4][5] The presence of 3-MCPD esters in food is a significant safety concern due to their potential nephrotoxic and testicular toxicity.[3] The International Agency for Research on Cancer (IARC) has classified 3-MCPD as a "possible human carcinogen" (Group 2B).[4][6] In response to these health concerns, regulatory bodies such as the European Food Safety Authority (EFSA) have established a tolerable daily intake (TDI) for free 3-MCPD.[1][3]

Formation Pathway of 3-MCPD Dilinoleate

The formation of 3-MCPD esters, such as 3-MCPD dilinoleate, is a complex process involving specific precursors and processing conditions. The primary precursors are acylglycerols (specifically di- and triacylglycerols) and a source of chlorine, which can be either organic or inorganic.[2][7] The reaction is triggered by high temperatures, typically exceeding 200°C, which are common during the deodorization stage of edible oil refining.[2][8][9]

The proposed mechanism involves the formation of a cyclic acyloxonium ion intermediate from diacylglycerols, which then reacts with chloride ions to form 3-MCPD monoesters and diesters.[10][11] Triacylglycerols can also act as precursors through hydrolysis to diacylglycerols.

Quantitative Data on 3-MCPD Ester Levels in Foods

The concentration of 3-MCPD esters can vary significantly depending on the type of food, processing conditions, and the quality of the raw materials. Refined palm oil has been reported to contain the highest levels of these contaminants.[4][9]

| Food Matrix | 3-MCPD Ester Concentration (µg/kg) | Reference |

| Refined Vegetable Oils | 1152.1 (mean) | [12] |

| Unrefined Vegetable Oils | 97.4 (mean) | [12] |

| Spreads | 438.6 (mean) | [12] |

| Ghee | 14.8 (mean) | [12] |

| Refined Palm Oil | 2,290 - 4,100 | [13] |

| Other Edible Plant Oils | [13] | |

| Canola Oil | 0.98 - 155 | [14] |

| Cornflakes | 0.42 - 0.888 | [14] |

| Sausages | < 5 - 74 | [14] |

LOQ: Limit of Quantification

Experimental Protocols for 3-MCPD Ester Analysis

The analysis of 3-MCPD esters in food matrices is typically performed using either indirect or direct methods.[15] Indirect methods are more common for routine analysis and involve the transesterification of the esters to free 3-MCPD, followed by derivatization and analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[13][15] Direct methods, which utilize Liquid Chromatography-Mass Spectrometry (LC-MS), allow for the analysis of intact esters without chemical transformation.[15][16]

Indirect Analysis via GC-MS (Based on AOCS Official Method Cd 29c-13)

This protocol outlines a typical indirect analysis workflow.

References

- 1. mdpi.com [mdpi.com]

- 2. The Trend in Mitigation Strategies of 3-Monochloropropane-1,2-diol and Glycidyl Esters in Edible Vegetable Oils: Today and Tomorrow - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fatty Acid Esters of 3-Monochloropropanediol: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. agilent.com [agilent.com]

- 7. ovid-verband.de [ovid-verband.de]

- 8. A Revisit to the Formation and Mitigation of 3-Chloropropane-1,2-Diol in Palm Oil Production - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Changes in 3-MCPD esters, glycidyl esters, bioactive compounds and oxidation indexes during kenaf seed oil refining - PMC [pmc.ncbi.nlm.nih.gov]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. researchgate.net [researchgate.net]

- 12. Occurrence and Dietary Exposure of 3-MCPD Esters and Glycidyl Esters in Domestically and Commercially Prepared Food in Singapore - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mjas.analis.com.my [mjas.analis.com.my]

- 14. jfsh.tums.ac.ir [jfsh.tums.ac.ir]

- 15. Analytical approaches for MCPD esters and glycidyl esters in food and biological samples: a review and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. fediol.eu [fediol.eu]

"3-Chloro-1,2-propanediol dilinoleate" occurrence in infant formula

An In-depth Technical Guide on the Occurrence of 3-Chloro-1,2-propanediol (B139630) Esters in Infant Formula

Introduction

Fatty acid esters of 3-chloro-1,2-propanediol (3-MCPD), including 3-chloro-1,2-propanediol dilinoleate, are process-induced chemical contaminants that can be found in refined vegetable oils.[1] Due to the use of these oils in the manufacturing of infant formula, there is a potential for these contaminants to be present in such products.[2] The toxicological profiles of 3-MCPD and its esters have raised health concerns, particularly for vulnerable populations such as infants.[3][4] This technical guide provides a comprehensive overview of the occurrence of 3-MCPD esters in infant formula, details the analytical methodologies for their detection, and discusses the current understanding of their toxicological significance.

Data Presentation: Occurrence of 3-MCPD Esters in Infant Formula

The following table summarizes quantitative data on the occurrence of 3-MCPD esters in infant formula from various studies. It is important to note that most studies report the total concentration of 3-MCPD esters, expressed as bound 3-MCPD, rather than quantifying individual esters like this compound.

| Geographic Region | No. of Samples | Type of Formula | Concentration of Bound 3-MCPD (mg/kg) | Year of Study | Reference |

| United States | 98 | Various (with and without palm/palm olein) | With palm/palm olein: 0.021 - 0.92; Without palm/palm olein: 0.072 - 0.16 | Published 2017 | [5] |

| Germany | 45 | Powdered Infant Formula | Average: 0.054 µg/g (0.054 mg/kg) | 2019 | [6] |

| China | 874 | Infant Formula | Not Detected - 1.469 | 2015-2017 | [7] |

| Germany (BfR) | 10 | Infant and Follow-up Formula | Minimum: 1210 µg/kg (1.21 mg/kg); Mean: 2568 µg/kg (2.57 mg/kg); Maximum: 4169 µg/kg (4.17 mg/kg) | Published 2007 | [8] |

| Vietnam | - | Infant Formula | Detected in 38.9% of samples | Published 2020 | [9] |

Experimental Protocols

The analysis of 3-MCPD esters in infant formula is a multi-step process that typically involves fat extraction, cleavage of the esters to free 3-MCPD, derivatization, and chromatographic analysis.[10]

Fat Extraction

The initial step involves the extraction of fat, which contains the 3-MCPD esters, from the infant formula matrix. Common methods include:

-

Liquid-Liquid Extraction (LLE): Powdered infant formula is dissolved in water and extracted with an organic solvent such as ethyl acetate.[11]

-

Accelerated Solvent Extraction (ASE): This technique uses elevated temperatures and pressures to achieve a more efficient extraction of the fat fraction.[12]

-

Mixture of Solvents: A mixture of ethanol, n-hexane, and diethyl ether has also been used for extraction.[9]

Ester Cleavage (Hydrolysis)

As the direct analysis of all individual 3-MCPD esters is challenging due to the lack of commercial standards, indirect methods are commonly employed. These methods involve the cleavage of the fatty acid esters to release the 3-MCPD backbone.[10] This is typically achieved through:

-

Acid-catalyzed Transesterification: This process uses an acidic catalyst, such as sulfuric acid in methanol (B129727), to cleave the ester bonds.[9]

-

Alkaline Saponification: A solution of sodium hydroxide (B78521) in methanol can be used to saponify the esters.[13]

Derivatization

The free 3-MCPD is then derivatized to make it more volatile and suitable for gas chromatography (GC) analysis. Common derivatizing agents include:

-

Phenylboronic Acid (PBA): Reacts with 3-MCPD to form a cyclic derivative.[9][10]

-

Heptafluorobutyrylimidazole (HFBI): Another derivatization reagent used to improve chromatographic properties.[10]

Analytical Detection

The final quantification is performed using chromatographic techniques coupled with mass spectrometry:

-

Gas Chromatography-Mass Spectrometry (GC-MS or GC-MS/MS): This is a widely used technique for the analysis of derivatized 3-MCPD.[9][10][12] The use of tandem mass spectrometry (MS/MS) enhances selectivity and sensitivity.[9]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method can be used for the direct analysis of intact 3-MCPD esters, though it is less common due to the complexity of the ester profiles and lack of standards.[11]

Internal standards, such as deuterated 3-MCPD (3-MCPD-d5), are used to ensure accurate quantification.[9]

Mandatory Visualization: Experimental Workflow

Caption: Analytical workflow for the determination of 3-MCPD esters in infant formula.

Toxicology and Signaling Pathways

Toxicological Profile

3-MCPD and its esters are of toxicological concern due to their potential adverse health effects.[3] Animal studies have shown that the primary target organs for 3-MCPD toxicity are the kidneys and the male reproductive system.[2][3] The International Agency for Research on Cancer (IARC) has classified 3-MCPD as a possible human carcinogen (Group 2B).[2] Upon ingestion, 3-MCPD esters are believed to be hydrolyzed in the gastrointestinal tract, releasing free 3-MCPD, which is then absorbed.[3]

Signaling Pathways in 3-MCPD Ester-Induced Nephrotoxicity

Recent research has begun to elucidate the molecular mechanisms underlying the nephrotoxicity of 3-MCPD esters. Studies have indicated the involvement of specific signaling pathways in renal cell injury:

-

JNK/p53 Signaling Pathway: Activation of this pathway has been shown to induce apoptosis (programmed cell death) in proximal tubular cells of the kidney.[14]

-

RIPK1/RIPK3/MLKL Signaling Pathway: This pathway is associated with necroptosis, another form of programmed cell death that contributes to inflammation and acute kidney injury.[14]

Mandatory Visualization: Signaling Pathway

Caption: Signaling pathways in 3-MCPD ester-induced nephrotoxicity.

Conclusion

The presence of 3-MCPD esters in infant formula is a recognized food safety issue. Ongoing monitoring and the implementation of mitigation strategies by food manufacturers are crucial to minimize infant exposure to these contaminants.[5][6] Standardized and validated analytical methods are essential for accurate quantification and risk assessment. Further research into the toxicological mechanisms of 3-MCPD esters will continue to inform regulatory limits and public health recommendations.

References

- 1. Fatty Acid Esters of 3-Monochloropropanediol: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3-Monochloropropane-1,2-diol (MCPD) Esters and Glycidyl Esters | FDA [fda.gov]

- 3. Toxicology of 3-monochloropropane-1,2-diol and its esters: a narrative review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Occurrence of 3-monochloropropanediol esters and glycidyl esters in commercial infant formulas in the United States - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. tandfonline.com [tandfonline.com]

- 8. bfr.bund.de [bfr.bund.de]

- 9. GC-MS/MS method for simultaneous determination of ester forms of 3-MCPD and 2-MCPD in infant formula [vjfc.nifc.gov.vn]

- 10. agilent.com [agilent.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Occurrence of fatty acid esters of 3-MCPD, 2-MCPD and glycidol in infant formula - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. shimadzu.com [shimadzu.com]

- 14. researchgate.net [researchgate.net]

A Comprehensive Technical Review of 3-Chloro-1,2-propanediol Dilinoleate

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-1,2-propanediol (B139630) (3-MCPD) and its fatty acid esters are process-induced chemical contaminants found in a variety of foods, particularly in refined edible oils and fats. Among these, 3-Chloro-1,2-propanediol dilinoleate, a diester of 3-MCPD and linoleic acid, is of significant interest due to the widespread presence of linoleic acid in vegetable oils. The formation of these esters occurs at high temperatures during the refining process of oils and fats.[1] Toxicological studies have raised concerns about the potential health risks associated with 3-MCPD esters, as they can be hydrolyzed in the gastrointestinal tract to the free form, 3-MCPD.[2] The International Agency for Research on Cancer (IARC) has classified 3-MCPD as a "possible human carcinogen" (Group 2B). This technical guide provides a comprehensive overview of the current scientific literature on this compound, covering its chemical and physical properties, synthesis, analytical methodologies for its detection and quantification, and its metabolic and toxicological profiles.

Chemical and Physical Properties

Table 1: Physicochemical Properties of 3-Chloro-1,2-propanediol (3-MCPD)

| Property | Value | Reference |

| Chemical Formula | C₃H₇ClO₂ | [3] |

| Molar Mass | 110.54 g/mol | [3] |

| Appearance | Colorless, viscous liquid | [3] |

| Density | 1.32 g/cm³ | [3] |

| Boiling Point | 213 °C (415 °F; 486 K) | [3] |

| Melting Point | -40 °C (-40 °F; 233 K) | [3] |

| Solubility in Water | Soluble | [4] |

| Solubility in Organic Solvents | Soluble in alcohol, diethyl ether, and acetone | [4] |

3-MCPD esters, including the dilinoleate, are significantly less volatile than free 3-MCPD due to the presence of the long-chain fatty acids. Their solubility is dictated by the fatty acid chains, making them highly soluble in nonpolar solvents (fats and oils) and poorly soluble in water. The thermal stability of 3-MCPD diesters is relatively high, though some degradation can occur at temperatures above 200°C.[5]

Synthesis and Formation

While a specific, detailed laboratory synthesis protocol for pure this compound is not extensively documented in readily available literature, its formation as a process contaminant is well-studied. The synthesis of 3-MCPD esters generally involves the esterification of 3-MCPD with fatty acids.

Formation during Food Processing

The primary route of formation for this compound is during the deodorization step of vegetable oil refining, which is carried out at high temperatures (above 200°C). The precursors for its formation are triacylglycerols (the main components of fats and oils) and a source of chlorine. The mechanism is believed to involve the substitution of a fatty acid chain by a chloride ion.[5]

The general reaction for the formation of 3-MCPD diesters can be represented as:

Caption: General formation pathway of 3-MCPD diesters during food processing.

Potential Laboratory Synthesis

A plausible laboratory synthesis would involve the direct esterification of 3-chloro-1,2-propanediol with linoleic acid or its more reactive derivative, linoleoyl chloride. This reaction would likely be carried out in an organic solvent with a catalyst.

Experimental Protocol (General Approach for Diester Synthesis):

-

Reactants: 3-chloro-1,2-propanediol, linoleoyl chloride (2 equivalents), and a non-nucleophilic base (e.g., pyridine) as a scavenger for the HCl byproduct.

-

Solvent: A dry, aprotic solvent such as dichloromethane (B109758) or diethyl ether.

-

Procedure: a. Dissolve 3-chloro-1,2-propanediol and the base in the solvent and cool the mixture in an ice bath. b. Add linoleoyl chloride dropwise to the stirred solution. c. Allow the reaction to proceed at room temperature for several hours. d. Monitor the reaction progress using thin-layer chromatography (TLC). e. Upon completion, quench the reaction with water and extract the product with an organic solvent. f. Wash the organic layer with a dilute acid, a saturated sodium bicarbonate solution, and brine. g. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. h. Purify the crude product using column chromatography on silica (B1680970) gel.

Caption: A potential workflow for the laboratory synthesis of this compound.

Analytical Methods

The analysis of this compound in complex matrices like edible oils requires sophisticated analytical techniques. Both direct and indirect methods are employed for its quantification.

Indirect Methods (GC-MS)

Indirect methods are the most common for routine analysis and involve the cleavage of the fatty acid esters to release free 3-MCPD, which is then derivatized and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).[6][7]

Table 2: Typical GC-MS Parameters for Indirect Analysis of 3-MCPD

| Parameter | Value |

| Column | BPX-5 or similar mid-polar capillary column |

| Injector Temperature | 250-270 °C |

| Oven Program | Initial temperature 50-70°C, ramped to 250-320°C |

| Carrier Gas | Helium |

| Ionization Mode | Electron Ionization (EI) |

| Detection Mode | Selected Ion Monitoring (SIM) |

| Derivatizing Agent | Phenylboronic acid (PBA) or Heptafluorobutyrylimidazole (HFBI) |

Experimental Protocol (Indirect GC-MS Analysis):

-

Sample Preparation: a. Weigh approximately 100 mg of the oil sample into a vial. b. Add an internal standard (e.g., deuterated 3-MCPD diester). c. Perform acidic or alkaline transesterification to cleave the fatty acid esters. This is often done using sodium methoxide (B1231860) in methanol (B129727) or sulfuric acid in methanol.[8][9] d. Neutralize the reaction mixture. e. Extract the free 3-MCPD into an organic solvent (e.g., diethyl ether or hexane). f. Concentrate the extract.

-

Derivatization: a. Add a derivatizing agent such as phenylboronic acid (PBA) to the concentrated extract to improve the volatility and chromatographic behavior of 3-MCPD.[3]

-

GC-MS Analysis: a. Inject the derivatized sample into the GC-MS system. b. Quantify the 3-MCPD by comparing the peak area of the analyte to that of the internal standard.

Caption: Workflow for the indirect analysis of 3-MCPD esters by GC-MS.

Direct Methods (LC-MS/MS)

Direct methods involve the analysis of the intact 3-MCPD esters without prior hydrolysis, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This approach provides information on the specific fatty acid esters present.[1][10]

Table 3: Typical LC-MS/MS Parameters for Direct Analysis of 3-MCPD Esters

| Parameter | Value |

| LC Column | C18 or other reversed-phase column |

| Mobile Phase | Gradient of water and an organic solvent (e.g., methanol or acetonitrile) with a modifier (e.g., ammonium (B1175870) formate) |

| Ionization Mode | Electrospray Ionization (ESI) in positive mode |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Experimental Protocol (Direct LC-MS/MS Analysis):

-

Sample Preparation: a. Dissolve the oil sample in a suitable organic solvent mixture (e.g., tert-butyl methyl ether and ethyl acetate).[1] b. Purify the sample using solid-phase extraction (SPE) with C18 and silica cartridges to remove interfering matrix components.[1] c. Dilute the purified extract to the appropriate concentration for LC-MS/MS analysis.

-

LC-MS/MS Analysis: a. Inject the prepared sample into the LC-MS/MS system. b. Separate the different 3-MCPD esters on the LC column. c. Detect and quantify the specific esters using MRM mode, monitoring for the characteristic precursor and product ions.

Caption: Workflow for the direct analysis of 3-MCPD esters by LC-MS/MS.

Metabolism and Toxicological Effects

The primary toxicological concern with this compound and other 3-MCPD esters is their potential to be hydrolyzed by lipases in the gastrointestinal tract, releasing free 3-MCPD.[2]

Metabolism

In vitro studies have demonstrated that pancreatic lipase (B570770) can hydrolyze 3-MCPD diesters to monoesters and subsequently to free 3-MCPD. The released 3-MCPD is then absorbed and can enter systemic circulation.

References

- 1. A new, direct analytical method using LC-MS/MS for fatty acid esters of 3-chloro-1,2-propanediol (3-MCPD esters) in edible oils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. agilent.com [agilent.com]

- 3. Determination of glycidyl esters and 3-MCPD esters in edible oils by sample pretreatment with the combination of lipase hydrolysis and modified QuEChERS for GC-MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Optimizing GC-MS and GC-MS/MS Analysis of 3-MCPD and Glycidyl Esters in Edible Oils [restek.com]

- 5. gcms.cz [gcms.cz]

- 6. glsciences.eu [glsciences.eu]

- 7. mjas.analis.com.my [mjas.analis.com.my]

- 8. laballiance.com.my [laballiance.com.my]

- 9. shimadzu.com [shimadzu.com]

- 10. Occurrence of 3-MCPD and glycidyl esters in edible oils in the United States - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Chloro-1,2-propanediol Dilinoleate and its Relation to Linoleic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-chloro-1,2-propanediol (B139630) dilinoleate, a member of the 3-monochloropropane-1,2-diol (3-MCPD) fatty acid ester family of processing-induced food contaminants. The document elucidates the chemical relationship between 3-chloro-1,2-propanediol dilinoleate and its constituent fatty acid, linoleic acid. It details the formation, occurrence, and toxicological significance of 3-MCPD esters, with a focus on quantitative data, experimental methodologies, and cellular pathways. This guide is intended for researchers, scientists, and professionals in drug development who require a deep technical understanding of this compound.

Introduction

3-Monochloropropane-1,2-diol (3-MCPD) and its fatty acid esters (3-MCPDEs) are recognized as food processing contaminants.[1] These compounds are not naturally present in raw materials but are formed during the high-temperature refining of edible oils and fats.[2][3] 3-MCPD is classified as a "possible human carcinogen" (Group 2B) by the International Agency for Research on Cancer (IARC).[4] The primary concern surrounding 3-MCPDEs is their hydrolysis in the gastrointestinal tract, which releases free 3-MCPD, making them a significant contributor to dietary exposure.[1][5]

This compound is a specific diester of 3-MCPD, where the hydroxyl groups at positions 1 and 2 of the propanediol (B1597323) backbone are esterified with two molecules of linoleic acid. Linoleic acid is an essential omega-6 polyunsaturated fatty acid abundant in many vegetable oils. The concentration of this compound in a particular refined oil is therefore directly linked to the native linoleic acid content of the oil and the processing conditions it has undergone.

Chemical Relationship and Formation

The Role of Linoleic Acid

Linoleic acid (cis,cis-9,12-octadecadienoic acid) is a C18 fatty acid with two double bonds. It is a primary constituent of triglycerides in many vegetable oils, such as soybean, corn, and sunflower oil. During the refining process of these oils, particularly the deodorization step which involves high temperatures (often exceeding 200°C), the glycerol (B35011) backbone of triglycerides can react with chloride ions to form 3-MCPD esters.[3] The fatty acid composition of the resulting 3-MCPDEs mirrors that of the parent oil. Consequently, in refined oils rich in linoleic acid, this compound is a prominent 3-MCPDE species.

Formation Pathway

The formation of 3-MCPD esters is a complex process involving lipid precursors and a chlorine source at elevated temperatures. Diacylglycerols (DAGs) and monoacylglycerols (MAGs) are considered key precursors. The generally accepted mechanism involves the reaction of a chlorine source with the glycerol backbone of these acylglycerols.

Quantitative Data

Direct quantification of individual 3-MCPDE species like the dilinoleate is not commonly performed in routine food monitoring. Instead, results are typically reported as total "bound 3-MCPD" after hydrolysis of the esters. The concentration of this compound would be a significant fraction of the total 3-MCPDEs in oils with high linoleic acid content.

Table 1: Occurrence of Bound 3-MCPD in Refined Edible Oils

| Oil Type | Concentration Range of Bound 3-MCPD (mg/kg) | Reference(s) |

| Refined Oils (general) | 0.005 - 7.2 | [6] |

| Refined Palm Oil | 2.29 - 4.10 | [7] |

| Refined Hazelnut Oil | 0.06 - 2.12 | |

| Refined Riviera Olive Oil | 0.16 - 1.69 | |

| Unrefined Oils | [6] | |

| Spiked Olive Oil (with 3-MCPD-1,2-dioleate) | Assigned value based on gravimetric preparation | [8] |

LOQ = Limit of Quantification

Table 2: Acute Oral Toxicity of Selected 3-MCPD Esters in Swiss Mice

| Compound | Median Lethal Dose (LD50) (mg/kg body weight) | Reference(s) |

| 3-MCPD 1-stearate | 2973.8 | |

| 3-MCPD 1-oleate | 2081.4 | |

| 3-MCPD 1-linoleate | 2016.3 | |

| 3-MCPD 1-linoleate-2-palmitate | 5000 | |

| 3-MCPD 1-palmitate-2-linoleate | > 5000 |

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the synthesis of 3-MCPD monoesters.

Materials:

-

3-Chloro-1,2-propanediol

-

Linoleoyl chloride

-

Pyridine (B92270) (anhydrous)

-

Dichloromethane (B109758) (anhydrous)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica (B1680970) gel for column chromatography

-

Hexane (B92381) and ethyl acetate (B1210297) for elution

Procedure:

-

Dissolve 3-chloro-1,2-propanediol in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath (0°C).

-

Add anhydrous pyridine to the solution.

-

Slowly add linoleoyl chloride (at least 2 molar equivalents) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by silica gel column chromatography, using a hexane/ethyl acetate gradient for elution.

-

Characterize the final product by mass spectrometry and NMR spectroscopy.

Analysis of 3-MCPD Esters in Edible Oils (Indirect Method)

This protocol outlines a common indirect analysis method involving hydrolysis and derivatization, followed by GC-MS analysis.[2]

Procedure:

-

Sample Preparation: Weigh a precise amount of the oil sample into a reaction vial. Add an internal standard (e.g., deuterated 3-MCPD-d5).

-

Hydrolysis/Transesterification: Add a solution for alkaline or acidic transesterification (e.g., sodium methoxide (B1231860) in methanol (B129727) or sulfuric acid in methanol). This step cleaves the fatty acids from the glycerol backbone, releasing free 3-MCPD.

-

Neutralization and Extraction: Stop the reaction by adding an acidic or basic solution to neutralize the catalyst. Extract the free 3-MCPD from the fatty acid methyl esters (FAMEs) into an aqueous phase, often with the aid of salting out.

-

Derivatization: Add a derivatizing agent, such as phenylboronic acid (PBA), to the aqueous extract. This reaction forms a more volatile and thermally stable cyclic derivative of 3-MCPD suitable for gas chromatography.

-

Final Extraction: Extract the 3-MCPD-PBA derivative into an organic solvent like hexane.

-

GC-MS Analysis: Inject an aliquot of the hexane extract into a gas chromatograph coupled with a mass spectrometer (GC-MS). Separation is typically achieved on a non-polar capillary column. Quantification is performed by comparing the peak area of the analyte to that of the internal standard.

Toxicological Significance and Signaling Pathways

The toxicity of 3-MCPD esters is primarily attributed to the in vivo release of 3-MCPD.[9] The kidney and male reproductive system are the main target organs for 3-MCPD toxicity.[10] Recent studies have begun to elucidate the molecular mechanisms underlying 3-MCPD-induced cellular damage, particularly nephrotoxicity. Two interconnected signaling pathways have been implicated: the JNK/p53 pathway leading to apoptosis and the RIPK1/RIPK3/MLKL pathway leading to necroptosis.[11]

Conclusion

This compound is an important process contaminant whose presence in refined edible oils is a direct consequence of the high linoleic acid content of the source oil and the thermal stress applied during refining. Understanding its formation, accurately quantifying its presence (as part of the total 3-MCPDEs), and elucidating its toxicological pathways are critical for ensuring food safety and for the development of potential therapeutic interventions against cellular damage. The methodologies and data presented in this guide provide a technical foundation for professionals engaged in these areas of research. Further studies are warranted to determine the specific bioavailability and toxicity of individual 3-MCPD esters, including the dilinoleate, to refine risk assessments.

References

- 1. 3-monochloropropane diol (3-MCPD), 3-MCPD esters and glycidyl esters | Institute of Food Science and Technology [ifst.org]

- 2. glsciences.eu [glsciences.eu]

- 3. A Revisit to the Formation and Mitigation of 3-Chloropropane-1,2-Diol in Palm Oil Production - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Occurrence and Dietary Exposure of 3-MCPD Esters and Glycidyl Esters in Domestically and Commercially Prepared Food in Singapore - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Esters of 3-chloro-1,2-propanediol (3-MCPD) in vegetable oils: significance in the formation of 3-MCPD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Occurrence of 3-MCPD and glycidyl esters in edible oils in the United States - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mjas.analis.com.my [mjas.analis.com.my]

- 8. joint-research-centre.ec.europa.eu [joint-research-centre.ec.europa.eu]

- 9. Toxicology of 3-monochloropropane-1,2-diol and its esters: a narrative review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 3-Monochloropropane-1,2-diol (MCPD) Esters and Glycidyl Esters | FDA [fda.gov]

- 11. researchgate.net [researchgate.net]

3-Chloro-1,2-propanediol Dilinoleate as a Process Contaminant: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3-chloro-1,2-propanediol (B139630) dilinoleate (3-MCPD-DL) and other 3-MCPD esters, a class of process contaminants formed during the high-temperature processing of edible oils and fat-containing foods. This document covers the formation, occurrence, analytical detection, toxicology, and regulatory landscape of these compounds, with a focus on providing actionable data and methodologies for the scientific community.

Introduction

3-Monochloropropane-1,2-diol (3-MCPD) and its fatty acid esters are processing-induced chemical contaminants found in a variety of foods.[1][2] The diester, 3-chloro-1,2-propanediol dilinoleate, is a specific example of this class of compounds, where linoleic acid is esterified at two positions on the 3-MCPD backbone. These esters are primarily formed during the refining of vegetable oils at temperatures exceeding 200°C, a process intended to remove unwanted tastes and odors.[3][4] Upon ingestion, 3-MCPD esters are believed to be hydrolyzed in the gastrointestinal tract, releasing free 3-MCPD, which is the compound of primary toxicological concern.[3][4] The International Agency for Research on Cancer (IARC) has classified free 3-MCPD as a Group 2B carcinogen, "possibly carcinogenic to humans."[1] This has led to global regulatory efforts to monitor and limit the presence of these contaminants in the food supply.

Formation and Occurrence

The formation of 3-MCPD esters is a complex process that occurs during the deodorization step of edible oil refining.[5] The primary precursors are triacylglycerols, diacylglycerols (DAGs), and monoacylglycerols (MAGs), which react with chloride ions at high temperatures.[5][6] The reaction is thought to proceed through a cyclic acyloxonium ion intermediate.

Table 1: Occurrence of 3-MCPD Esters (expressed as 3-MCPD) in Food Products

| Food Category | Concentration Range (µg/kg) | Notes |

| Refined Vegetable Oils | 5 - 7,200 | Highest levels are typically found in palm oil and its fractions.[4] |

| Unrefined Vegetable Oils | Generally low to non-detectable levels.[4] | |

| Infant Formula (powder) | Not Detected - 149.5 | A significant concern due to infants' high consumption relative to body weight.[7] |

| Bakery Products (biscuits, cakes) | 632 - 1,285 | Levels are influenced by the fat content and type used in the product.[8] |

| Potato-based Snacks | Variable | Dependent on frying oil and processing conditions. |

| Margarine | Variable | Directly related to the refined oils used in production. |

LOQ = Limit of Quantification. Data compiled from multiple sources.

Toxicological Profile

The primary toxicological effects of 3-MCPD, the hydrolysis product of its esters, are observed in the kidneys and the male reproductive system.[4][9][10] Animal studies have demonstrated that chronic exposure can lead to renal tubular hyperplasia and reduced sperm motility.[9][11]

Signaling Pathways

The precise molecular mechanisms of 3-MCPD toxicity are still under investigation, but are thought to involve oxidative stress and interference with cellular energy metabolism. In vivo studies suggest that toxic metabolites of 3-MCPD lead to the inhibition of glycolysis, resulting in energy depletion in affected cells.[9] This can trigger a cascade of events leading to cell death.

Regulatory Health Standards

Various international bodies have established tolerable daily intake (TDI) levels for 3-MCPD and its esters to protect public health. These values are based on dose-response assessments of toxicological studies.

Table 2: Toxicological Reference Values for 3-MCPD and its Fatty Acid Esters

| Issuing Body | Reference Value | Value (µg/kg body weight/day) | Key Endpoint |

| EFSA (2018) | Tolerable Daily Intake (TDI) | 2.0 | Renal tubular hyperplasia in rats.[11] |

| JECFA (2016) | Provisional Maximum Tolerable Daily Intake (PMTDI) | 4.0 | Based on the same toxicological data as EFSA but with different modeling techniques.[4][12] |

| EFSA (2016) | Tolerable Daily Intake (TDI) | 0.8 | This earlier value was updated in 2018.[12][13] |

EFSA: European Food Safety Authority; JECFA: Joint FAO/WHO Expert Committee on Food Additives.

Analytical Methodologies

The analysis of 3-MCPD esters is complex due to the wide variety of fatty acid combinations possible. Methodologies are broadly categorized as "indirect" or "direct."

-

Indirect Methods: These are the most common approaches and involve the hydrolysis (transesterification) of the esters to release free 3-MCPD, which is then derivatized and analyzed, typically by Gas Chromatography-Mass Spectrometry (GC-MS).

-

Direct Methods: These methods analyze the intact ester molecules, usually by Liquid Chromatography-Mass Spectrometry (LC-MS/MS). While they avoid potential artifacts from the hydrolysis step, they are challenged by the large number of potential analytes and the limited availability of analytical standards.[14]

Table 3: Performance of Key Analytical Methods

| Method Type | Analyte Form | Typical LOQ (mg/kg) | Key Advantages | Key Disadvantages |

| Indirect GC-MS | ||||

| AOCS Cd 29a-13 (Acid Transesterification) | Free 3-MCPD & Glycidol (B123203) | ~0.02 - 0.1 | Accurate for glycidol. | Long incubation time (>16 hours).[14][15] |

| AOCS Cd 29b-13 (Alkaline Transesterification) | Free 3-MCPD & Glycidol | ~0.02 - 0.1 | "3-in-1" method. | Long incubation time (>16 hours).[14][15] |

| AOCS Cd 29c-13 (Fast Alkaline Transesterification) | Free 3-MCPD & Glycidol | ~0.04 | Very fast (1.5-2 hours).[13] | Glycidol is determined by difference, which can be less accurate.[14] |

| Direct LC-MS/MS | Intact Esters | 0.02 - 0.08 | No hydrolysis artifacts; provides ester profile.[11] | Requires many standards; complex data analysis.[14] |

AOCS: American Oil Chemists' Society. LOQ values are approximate and can vary by laboratory and matrix.

Experimental Protocols (Summaries)

The following are summaries of widely recognized official methods. For full procedural details, the official documentation should be consulted.

4.1.1. Indirect Method: AOCS Official Method Cd 29c-13 / ISO 18363-1 (Differential Method)

This method is based on a rapid alkaline-catalyzed release of 3-MCPD and glycidol from their ester forms.

-

Principle: The method consists of two parallel assays (A and B) performed on the sample.

-

Assay A: Determines the sum of 3-MCPD esters and glycidyl (B131873) esters. A rapid alkaline transesterification is performed, and the reaction is stopped with an acidic sodium chloride solution. The acidic conditions convert the released glycidol into additional 3-MCPD.

-

Assay B: Determines only the 3-MCPD esters. The same rapid alkaline transesterification is used, but the reaction is stopped with an acidic, chloride-free salt solution (e.g., sodium sulfate), which prevents the conversion of glycidol to 3-MCPD.

-

-

Procedure Outline:

-

Spike two sample aliquots with isotopically labeled internal standards.

-

Perform rapid alkaline transesterification on both aliquots at room temperature.

-

Stop the reaction in aliquot A with acidic NaCl and in aliquot B with acidic Na₂SO₄.

-